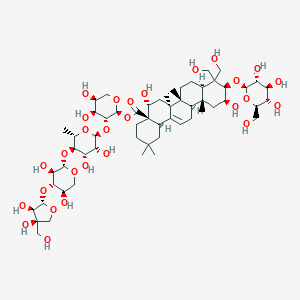
(2-Amino-1,3-thiazol-5-yl)methanol
Descripción general
Descripción
The thiazole ring, a crucial scaffold in medicinal chemistry and materials science, is found in various biologically active compounds and functional materials. The interest in derivatives like (2-Amino-1,3-thiazol-5-yl)methanol stems from their potential in various fields, including pharmaceuticals, due to their structural similarity to naturally occurring compounds and versatile chemical reactivity.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multistep reactions, starting from basic precursors to the target molecule through condensation, cyclization, and functionalization steps. For instance, the synthesis of bi-heterocyclic molecules incorporating a thiazole ring involves starting materials like ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which are further processed through reactions with hydrazine hydrate in methanol, leading to complex hybrid molecules (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. Density functional theory (DFT) calculations are often employed to understand the electronic structure, molecular geometry, and vibrational frequencies, providing insights into the compound's stability and reactivity (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Thiazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, reflecting their versatile chemical properties. Their reactivity can be influenced by substituents on the thiazole ring, which can alter electron density and steric hindrance, affecting the compound's chemical behavior.
Physical Properties Analysis
The physical properties of (2-Amino-1,3-thiazol-5-yl)methanol derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and formulation. These properties are influenced by the molecular structure, particularly the presence of functional groups and overall molecular polarity.
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including acidity/basicity, redox potential, and photophysical properties, are essential for their application in various domains. For example, the photophysical properties of thiazole derivatives are studied to explore their potential in optoelectronic applications, revealing the effects of molecular aggregation and substituent groups on fluorescence behavior (Matwijczuk et al., 2016).
Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Shahana and Yardily (2020) focused on the synthesis and characterization of compounds related to (2-Amino-1,3-thiazol-5-yl)methanol. They performed density functional theory calculations and molecular docking studies to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Synthesis of Bi-heterocyclic Hybrid Molecules
Abbasi et al. (2019) reported the synthesis of unique bi-heterocyclic hybrid molecules that include a thiazole ring, which is structurally related to (2-Amino-1,3-thiazol-5-yl)methanol. These compounds were evaluated against several enzymes and their cytotoxicity was assessed, providing insights into their potential pharmaceutical applications (Abbasi et al., 2019).
Antimicrobial Evaluation
Kubba and Rahim (2018) synthesized derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole, structurally similar to (2-Amino-1,3-thiazol-5-yl)methanol. They assessed these compounds for their antimicrobial activity, offering insights into their potential use in treating bacterial and fungal infections (Kubba & Rahim, 2018).
Development of New Polymeric Materials
Mallakpour and Ahmadizadegan (2013) synthesized novel optically active poly(amide-imide)s bearing a thiazole moiety, which includes compounds structurally related to (2-Amino-1,3-thiazol-5-yl)methanol. This research contributes to the development of new materials with potential applications in various industrial fields (Mallakpour & Ahmadizadegan, 2013).
Antioxidant Activity
Reddy et al. (2015) synthesized a series of compounds including urea, thiourea, and selenourea derivatives with a thiazole moiety. These compounds were tested for their antioxidant activity, indicating potential therapeutic applications (Reddy et al., 2015).
Safety And Hazards
Direcciones Futuras
Thiazoles, including “(2-Amino-1,3-thiazol-5-yl)methanol”, have diverse biological activities and have been the subject of extensive research in recent decades . They are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications . Future research may continue to explore the potential applications of thiazoles in these and other areas.
Propiedades
IUPAC Name |
(2-amino-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEMBFLDHOUKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458969 | |
| Record name | (2-Amino-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1,3-thiazol-5-yl)methanol | |
CAS RN |
131184-73-1 | |
| Record name | (2-Amino-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminothiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















